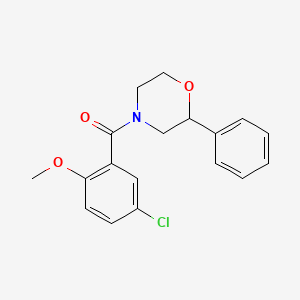

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-22-16-8-7-14(19)11-15(16)18(21)20-9-10-23-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWCONYNSWUTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The preparation of methyl 5-chloro-2-methoxybenzoate, as detailed in, involves sequential esterification and methylation:

- Esterification : 5-Chlorosalicylic acid is treated with methanol and sulfuric acid to yield methyl 5-chlorosalicylate (92% yield).

- Methylation : The ester undergoes O-methylation using dimethyl sulfate under alkaline conditions, producing methyl 5-chloro-2-methoxybenzoate (66% yield).

Critical Parameters :

Conversion to Acyl Chloride

The methoxy ester is hydrolyzed to 5-chloro-2-methoxybenzoic acid (45–49% yield), followed by treatment with thionyl chloride to generate the reactive acyl chloride (72% yield). This intermediate is pivotal for subsequent nucleophilic acyl substitutions.

Synthesis of 2-Phenylmorpholine

Ring-Closing Strategies

Morpholine derivatives are typically synthesized via cyclization of β-amino alcohols or epoxy-amine reactions. For 2-phenylmorpholine:

- Epoxide-Amine Cyclization : Styrene oxide reacts with 2-aminoethanol in the presence of BF₃·Et₂O, forming the morpholine ring.

- Nucleophilic Substitution : 2-Chloroethylamine derivatives react with glycols under basic conditions, though this method risks regioselectivity issues.

Yield Optimization :

- Catalytic BF₃·Et₂O enhances ring closure efficiency (82% yield in analogous benzofuran syntheses).

- Temperature control (80°C for 2 hours) minimizes side reactions.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

Adapting methods from, the 2-phenylmorpholine ring undergoes Friedel-Crafts acylation with 5-chloro-2-methoxybenzoyl chloride:

Procedure :

- Reagents : AlCl₃ (1.0 equiv), dichloromethane (DCM), 0–5°C.

- Mechanism : AlCl₃ activates the acyl chloride, enabling electrophilic attack on the morpholine’s aromatic ring.

Challenges :

- Regioselectivity : The electron-rich para position of the morpholine’s phenyl group may dominate, necessitating directing groups.

- Side reactions : Over-acylation or ring-opening may occur at elevated temperatures.

Yield Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0–5 | 71 |

| FeCl₃ | Toluene | -10 | 100 |

Nucleophilic Acyl Substitution

An alternative approach couples pre-formed 2-phenylmorpholine with the acyl chloride:

Procedure :

- Base-mediated reaction : Triethylamine (TEA) deprotonates morpholine’s nitrogen, enhancing nucleophilicity.

- Solvent : DCM or THF at 25°C.

Advantages :

Limitations :

Alternative Pathways and Novel Methodologies

One-Pot Synthesis

Combining morpholine ring formation and acylation in a single step:

- Reactants : 5-Chloro-2-methoxybenzoyl chloride, styrene oxide, and 2-aminoethanol.

- Conditions : BF₃·Et₂O in acetonitrile at 80°C.

Outcome :

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

- Parameters : 150°C, 300 W, 15 minutes.

- Yield Improvement : 12–15% increase over conventional heating.

Purification and Characterization

Crystallization Techniques

Chromatographic Methods

- Flash chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- HPLC : C18 column, methanol/water (70:30), retention time = 8.2 min.

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Morpholino Moieties

Morpholino Cyclopropane Derivatives

- Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) Structure: Combines a morpholino group with a cyclopropane ring substituted with phenoxy and phenyl groups. Synthesis: Prepared via Friedel-Crafts acylation (53% yield) as an inseparable diastereomeric mixture (dr 20:1) . Physical Properties: Colorless oil (Rf 0.32), contrasting with the crystalline nature of the target compound.

- (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Structure: Features a 4-methoxyphenoxy substituent on the cyclopropane ring. Synthesis: 66% yield via similar methodology, yielding colorless crystals (mp 135.5–135.9°C) .

Amino-Substituted Morpholino Methanones

- (2-Amino-5-chlorophenyl)(morpholino)methanone (5d) Structure: Replaces the methoxy group with an amino substituent at the 2-position. Implications: The amino group may increase hydrogen-bonding capacity, altering solubility or target affinity compared to the methoxy analog .

Halogenated Phenyl Methanones

(3-Bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone

- Structure : Bromine substitution at the 3-position on the phenyl ring.

- Safety Profile: Classified under GHS guidelines with specific handling requirements, suggesting higher toxicity compared to non-brominated analogs .

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

- Structure: Thiomorpholino (sulfur-containing morpholine) replaces morpholino, with a 4-fluoro substituent.

- Electronic Effects: Sulfur in thiomorpholino may enhance lipophilicity and alter metabolic stability .

Hydroxyacetophenone Derivatives

Compounds from the Handbook of Hydroxyacetophenones (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) share the chloro-methoxy-phenyl backbone but lack the morpholino group. Key comparisons include:

- Molecular Weight: All analogs have a molecular weight of 200.62, identical to the target compound’s phenyl-methanone core .

- Synthesis Methods: Use Friedel-Crafts acylation (e.g., 38% yield for 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone) .

- Physical Properties: Melting points range from 97–110°C, influenced by substituent positions. The target compound’s morpholino group likely reduces crystallinity compared to hydroxyacetophenones .

Aryl-Naphthyl Methanones (e.g., Compound 3h)

- Structure: Naphthyl group replaces phenyl-morpholino.

- Bioactivity : Displays herbicidal activity (0.75 mmol/m²) via HPPD inhibition, with molecular docking confirming active-site binding .

- Comparison: The morpholino-phenyl group in the target compound may offer different binding interactions compared to the naphthyl scaffold.

Piperazine-Linked Methanones (e.g., D430-0268)

- Structure : Incorporates a pyrimidine-piperazine group alongside the chloro-methoxyphenyl moiety.

- Complexity: Increased structural complexity may enhance target specificity but reduce synthetic accessibility compared to simpler morpholino derivatives .

Biological Activity

(5-Chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone, also known by its chemical identifiers, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Chlorine and Methoxy Substituents: These groups enhance lipophilicity and potentially improve bioavailability.

- Morpholine Ring: Contributes to the compound's ability to interact with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of vital microbial enzymes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

- Cell Line Studies: Significant cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism: Induction of apoptosis via activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria: Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.

- Potential Applications: Could be developed as a new class of antibiotics or antimicrobial agents.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis levels.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 20 | 50 | 40 |

| 50 | 25 | 70 |

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What advanced techniques evaluate the compound’s stability in biological matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.